N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide
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Overview
Description
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a thiophene ring substituted with a phenyl group, a cyano group, and a sulfanyl group, along with a carboxamide group attached to a methylated benzene ring. Its unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the cyclization of appropriately substituted thiophenes with cyanoacetic acid derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted thiophenes or benzene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including potential use in drug development.
Industry: Employed in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-cyanoacetamides: Structurally similar compounds with cyanoacetyl groups.
Thiophene derivatives: Compounds featuring thiophene rings with various substituents.
Benzamide derivatives: Compounds with benzene rings attached to amide groups.
Uniqueness: N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-14-7-9-16(10-8-14)20(25)24-19-17(13-23)27-21(26-12-11-22)18(19)15-5-3-2-4-6-15/h2-10H,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJAWTKATDUZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2C3=CC=CC=C3)SCC#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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